2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that combines the structural features of pyrazole, triazole, and quinazoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydrazinoquinazoline with difluoromethyl-substituted pyrazole derivatives under specific conditions to form the desired triazoloquinazoline structure .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole or quinazoline rings, resulting in partially or fully reduced products.
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the difluoromethyl group or other reactive sites on the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives .
Scientific Research Applications
2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. .
Industry: Utilized in the development of materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis .
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]quinazoline: Shares the triazoloquinazoline core but differs in the substitution pattern.
1,2,4-Triazolo[4,3-c]quinazoline: Another isomer with a different arrangement of the triazole and quinazoline rings
Uniqueness: 2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline is unique due to the presence of the difluoromethyl group, which can enhance its biological activity and stability. The combination of pyrazole, triazole, and quinazoline rings also provides a versatile scaffold for further functionalization and optimization in drug development .
Properties
Molecular Formula |
C15H12F2N6 |
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Molecular Weight |
314.29 g/mol |
IUPAC Name |
2-[[3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C15H12F2N6/c1-9-6-12(14(16)17)20-22(9)7-13-19-15-10-4-2-3-5-11(10)18-8-23(15)21-13/h2-6,8,14H,7H2,1H3 |
InChI Key |
WCVVHNPOBFODOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=NN3C=NC4=CC=CC=C4C3=N2)C(F)F |
Origin of Product |
United States |
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